1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide
Description
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide is a heterocyclic compound featuring a benzofuropyrimidine core fused with a piperidine-carboxamide moiety. The benzofuropyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-17-10-8-16(9-11-17)26-23(28)15-5-4-12-27(13-15)22-21-20(24-14-25-22)18-6-2-3-7-19(18)30-21/h2-3,6-11,14-15H,4-5,12-13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSRNNZPCBNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide typically involves aza-Wittig reactions. Iminophosphoranes react with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives. The reaction is catalyzed by sodium ethoxide or potassium carbonate (K2CO3), and the products are confirmed using various spectroscopic methods .
Chemical Reactions Analysis
1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Scientific Research Applications
1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a scaffold for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including protein kinases.
Mechanism of Action
The mechanism of action of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide involves the inhibition of protein kinases. These enzymes play a crucial role in regulating cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells. The molecular targets include various receptor tyrosine kinases, which are often overexpressed in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzofuropyrimidine Derivatives
Key Research Findings
Substituent Effects on Physicochemical Properties
- Methoxy vs. Ethoxy/Propoxy Groups : The methoxy group in the target compound balances solubility and metabolic stability. Ethoxy and propoxy substituents in analogs (e.g., ) may prolong half-life but reduce aqueous solubility due to increased hydrophobicity.
- Benzylpiperidinyl vs. In contrast, the cyclopropylmethyl group () offers conformational rigidity, which may improve metabolic stability.
Functional Group Modifications
- Carboxamide vs. Sulfanylacetamide Linkage : The sulfanylacetamide analog () replaces the piperidine-carboxamide with a sulfur-containing linkage, altering hydrogen-bonding capacity and electronic distribution. This could impact target selectivity or binding kinetics.
Biological Activity
1-benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining elements of benzofuran, pyrimidine, and piperidine, which contributes to its diverse pharmacological properties. The molecular formula is C26H28N4O3, with a molecular weight of 444.54 g/mol.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves aza-Wittig reactions, where iminophosphoranes react with isocyanates to form carbodiimide intermediates, followed by reactions with nitrogen-oxygen-containing nucleophiles. Sodium ethoxide or potassium carbonate often serves as catalysts in these reactions. The resultant structure includes a benzofuro[3,2-d]pyrimidine core linked to a piperidine moiety via a carboxamide group, enhancing its biological activity potential .
The biological activity of 1-benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide is primarily attributed to its ability to inhibit protein kinases. These enzymes are crucial in regulating cell growth, differentiation, and metabolism. By targeting receptor tyrosine kinases that are often overexpressed in cancer cells, the compound can effectively impede cancer cell proliferation .
Anticancer Properties
Research indicates that compounds similar to 1-benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways .
Inhibition of Inflammatory Pathways
Additionally, this compound has shown potential as an inhibitor of inflammatory pathways. It has been reported to reduce interleukin-1 beta (IL-1β) release in LPS/ATP-stimulated human macrophages, suggesting its role as a modulator of the NLRP3 inflammasome pathway .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
| Study | Compound | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | 10 | IL-1β inhibition | |
| Compound B | 12 | Anti-cancer activity | |
| Compound C | 8 | Apoptosis induction |
These findings highlight the compound's potential as a therapeutic agent in treating inflammatory diseases and cancers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide?
- Methodology : The compound’s synthesis can be optimized using nucleophilic substitution and coupling reactions. For example, piperidine-3-carboxamide derivatives are synthesized via reactions in DMF or methanol with Na₂CO₃ as a base, as demonstrated for structurally related compounds . Key intermediates like benzofuropyrimidine can be prepared via cyclization of halogenated precursors under reflux conditions. Purification is typically achieved via column chromatography.
- Data : Typical yields range from 60–90%, depending on solvent choice and reaction time. For example, methyl 4-((3-carbamoylpiperidin-1-yl)methyl)benzoate (a related compound) achieved 91% yield in DMF .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For instance, piperidine carboxamide protons resonate at δ 2.5–3.5 ppm, while aromatic protons in the benzofuropyrimidine moiety appear at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₀N₄O₃ at m/z 409.15) .
- IR : Stretching vibrations for amide (1650–1700 cm⁻¹) and ether (1200–1250 cm⁻¹) groups confirm functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodology :
- Analog Synthesis : Modify substituents on the benzofuropyrimidine (e.g., electron-withdrawing groups at position 4) or the 4-methoxyphenyl group (e.g., replacing methoxy with halogens).
- Assays : Test kinase inhibition (e.g., FLT3, CDK2/4/6) using biochemical assays with IC₅₀ determination. For example, pyrazole-carboxamide derivatives showed IC₅₀ values <10 nM against FLT3 in MV4-11 leukemia cells .
- Data : SAR for similar compounds revealed that trifluoromethyl groups enhance metabolic stability and lipophilicity, improving pharmacokinetics .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology :
- Salt Formation : Use hydrochloride salts to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the carboxamide moiety.
- Formulation : Use PEG-based nanoemulsions or cyclodextrin complexes. For example, CGRP receptor antagonists achieved >90% solubility via salt formation and formulation optimization .
Q. How can conflicting data on biological activity be resolved?
- Methodology :
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts.
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding.
- Off-Target Screening : Employ broad-panel kinase assays (e.g., Eurofins KinomeScan) to identify unintended interactions.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
